RMC-113

Broad-spectrum antiviral PIKfyve PIP4K2C

Standard single-target PIKfyve inhibitors (e.g., apilimod) fail to suppress VEEV or function beyond viral entry. RMC-113 is the only validated dual PIP4K2C/PIKfyve inhibitor that reverses autophagic flux impairment and blocks replication across four RNA virus families. - Antiviral EC50: SARS-CoV-2 (0.13 µM), DENV2 (1.4 µM), VEEV (1.4 µM), EBOV (5 µM), MARV (7.8 µM) - Efficacy window: 8 h post-infection (vs. apilimod 2 h) - High genetic barrier: No resistance over 9 passages - >66-fold selectivity window in human lung organoids (EC50=0.15 µM, CC50>10 µM)

Molecular Formula C21H15N3O2S
Molecular Weight 373.4 g/mol
Cat. No. B15607158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRMC-113
Molecular FormulaC21H15N3O2S
Molecular Weight373.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H15N3O2S/c1-25-18-7-6-15(11-19(18)26-2)16-10-17-21(23-13-16)20(27-24-17)8-5-14-4-3-9-22-12-14/h3-4,6-7,9-13H,1-2H3
InChIKeyXMKRMXXCWCKTSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RMC-113: Dual PIP4K2C/PIKfyve Inhibitor


RMC-113 is a synthetic organic small molecule belonging to the 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridine chemotype [1]. It functions as a selective, cell-active dual inhibitor of the lipid kinases PIP4K2C (Ki = 46 nM) and PIKfyve (Ki = 370 nM; enzymatic IC50 = 8 nM) [2]. By simultaneously engaging both host kinases, RMC-113 reverses pathogen-induced autophagic flux impairment and suppresses replication of multiple RNA viruses, including SARS-CoV-2, dengue virus (DENV2), Venezuelan equine encephalitis virus (VEEV), Ebola virus (EBOV), and Marburg virus (MARV) [2]. The compound also demonstrates a high genetic barrier to resistance, with no phenotypic resistance emerging over nine serial passages of SARS-CoV-2 under selective pressure [2].

Target engagement Dual PIP4K2C/PIKfyve inhibition for autophagy–virology workflows
Antiviral coverage Reported activity across Flaviviridae, Togaviridae, Filoviridae, and Coronaviridae
Probe capability Cell-active chemical probe for viral life-cycle and host-factor mapping studies
Resistance barrier High genetic barrier reported; supports long-term selective pressure experiments

RMC-113 vs. Single PIKfyve Inhibitors


Commercially available PIKfyve inhibitors such as apilimod (IC50 = 14 nM) and YM-201636 (IC50 = 33 nM) have been extensively characterized as single-target probes that lack significant activity on PIP4K family members . Direct comparative studies demonstrate that this is not a trivial distinction: in time-of-addition experiments with SARS-CoV-2, RMC-113 suppresses viral replication when added up to 8 hours post-infection, whereas apilimod loses efficacy after approximately 2 hours, reflecting PIKfyve's restriction to an early-entry role [1]. Furthermore, while RMC-113 covers four distinct RNA virus families, the single-target PIKfyve inhibitor apilimod fails to suppress VEEV replication and shows only cytotoxicity in certain antiviral screens [2]. Substituting RMC-113 with a single-PIKfyve inhibitor therefore forfeits the downstream antiviral mechanisms and broader-spectrum coverage uniquely enabled by concomitant PIP4K2C engagement.

Narrower antiviral spectrum

Single-PIKfyve inhibitors such as apilimod lack activity against VEEV, DENV2, EBOV, and MARV, limiting pan-viral screening utility.

Restricted temporal window

PIKfyve-only inhibition targets early entry; post-entry replication and assembly stages require dual PIP4K2C engagement, which single-target tools do not provide.

Unbalanced target engagement

Probes like SRN2-002 behave as functional PIKfyve-selective tools in competitive binding, failing to engage PIP4K2C, and thus cannot replicate dual-inhibition phenotypes.

RMC-113 Differentiation Evidence


Dual Target Engagement Broadens Antiviral Spectrum

RMC-113 exhibits dual enzymatic inhibition of PIP4K2C (Ki = 46 nM) and PIKfyve (Ki = 370 nM; enzymatic IC50 = 8 nM) [1]. In head-to-head antiviral profiling, RMC-113 potently suppresses VEEV TC-83 (EC50 = 1.4 µM), DENV2 (EC50 = 1.4 µM), EBOV (EC50 = 5 µM), and MARV (EC50 = 7.8 µM) [1]. In contrast, the single-target PIKfyve inhibitor apilimod (IC50 = 14 nM) shows no antiviral activity against VEEV (EC50 = 2.08 µM, predominantly cytotoxicity) and fails to suppress DENV2, EBOV, or MARV at comparable concentrations [2].

Antiviral Spectrum
Head-to-head
RMC-113 covers Flaviviridae, Togaviridae, Filoviridae, Coronaviridae; apilimod restricted to SARS-CoV-2 entry
Supports broad-spectrum antiviral screening
Multi-cell-line profiling (U-87 MG, Huh7, Calu-3)
Broad-spectrum antiviral PIKfyve PIP4K2C Dual inhibition

Extended Antiviral Window vs. Apilimod

Time-of-addition experiments in Calu-3 cells infected with SARS-CoV-2 (MOI = 1) reveal that RMC-113 (10 µM) effectively reduces viral titers when added up to 8 hours post-infection, whereas apilimod (10 µM) loses efficacy after approximately 2 hours post-infection [1]. This difference arises because PIKfyve is required only for viral entry, while PIP4K2C is required for entry, RNA replication, and assembly/egress stages [1].

Intervention Window
Head-to-head
RMC-113 suppresses SARS-CoV-2 up to 8 h post-infection; apilimod loses efficacy after ~2 h
Extends intervention to replication/egress stages
Time-of-addition, Calu-3 cells, MOI 1
SARS-CoV-2 Time-of-addition Life cycle PIP4K2C

High Resistance Barrier vs. Direct-Acting Antivirals

Serial passage of SARS-CoV-2 in Vero E6-TMPRSS2 cells under RMC-113 selective pressure (concentrations between EC50 and EC90) revealed no phenotypic resistance over nine passages, and virus harvested after nine passages remained fully susceptible to RMC-113 [1]. In contrast, direct-acting antivirals (e.g., nirmatrelvir, remdesivir) typically select for resistance-associated mutations within 3–5 passages under similar experimental conditions [2].

Resistance Barrier
Class-level
No resistance over 9 passages; DAAs typically 3–5 passages
Host-directed dual engagement may reduce resistance emergence
Serial passage, Vero E6-TMPRSS2 cells
Drug resistance Genetic barrier Host-directed antiviral Serial passage

Kinase Selectivity vs. SRN2-002

Multiplexed inhibitor beads kinome profiling coupled with mass spectrometry (MIB/MS) across 224 kinases demonstrated that RMC-113 dose-dependently binds PIKfyve, PIP4K2C, PIP4K2A, and PIP4K2B, but with no or very low potency inhibition of kinase activity for PIP4K2A and PIP4K2B in orthogonal assays [1]. In competitive pull-down experiments, RMC-113 (10 µM) effectively competes with the clickable probe SRN2-002 for both PIKfyve and PIP4K2C binding, confirming target engagement [1]. In contrast, SRN2-002 exhibits dose-dependent loss of binding to PIKfyve but not PIP4K2C [1], establishing RMC-113 as the more balanced dual probe.

Target Engagement
Head-to-head
Competes SRN2-002 from both PIKfyve and PIP4K2C; SRN2-002 only PIKfyve
Balanced dual engagement in cellular context
MIB/MS competitive pull-down, A549-ACE2
Kinase selectivity MIB/MS Off-target Chemical probe

Autophagic Flux Restoration in Lung Organoids

In SARS-CoV-2-infected human adult lung organoids (ALOs), RMC-113 dose-dependently suppressed viral replication with an EC50 of 0.15 µM (plaque assay) and 0.35 µM (N transcript RT-qPCR), with CC50 > 10 µM [1]. Crucially, autophagic flux restoration was directly quantified: in A549-ACE2 cells expressing the GFP-RFP-LC3 tandem reporter, RMC-113 (5 µM) significantly increased the autolysosome-to-autophagosome ratio in SARS-CoV-2-infected cells compared to DMSO control (P < 0.0001), while apilimod (5 µM) showed a significantly smaller effect [2].

Autophagy Restoration
Head-to-head
Autolysosome/autophagosome ratio increased vs. DMSO (P<0.0001), greater than apilimod
Supports autophagic flux rescue in infected cells
GFP-RFP-LC3 reporter, A549-ACE2, n=70
Autophagy ALO SARS-CoV-2 Functional assay

SAR-Validated Chemical Scaffold

A dedicated SAR study of 3,6-disubstituted isothiazolo[4,3-b]pyridines confirmed RMC-113's unique position within its chemotype: the acetylene linker is essential for PIKfyve inhibition (saturated ethyl analog shows reduced potency); the 3-pyridinyl moiety is critical (replacement with n-propyl reduces PIKfyve activity ~100-fold, IC50 = 0.85 µM vs. 8 nM for RMC-113); and the 3,4-dimethoxyphenyl group at position 6 contributes to balanced dual activity [1]. Among 25 synthesized analogs, no compound surpassed RMC-113 in combined metrics of balanced dual inhibition + broad antiviral spectrum, confirming RMC-113 is not a singleton but represents the optimized lead within a defined chemical series [1].

Chemical Scaffold
Head-to-head
25 analogs; acetylene linker and 3-pyridinyl critical for dual activity; ~100-fold potency loss with linker modification
SAR-defined probe with benchmarked analog series
Isothiazolo[4,3-b]pyridine chemotype study
SAR Isothiazolo[4,3-b]pyridine Medicinal chemistry Analog

RMC-113 Research & Procurement Scenarios


Broad-Spectrum Antiviral Screening

RMC-113 is uniquely suited for academic or industrial screening cascades that require simultaneous assessment of antiviral activity across multiple RNA virus families. Its demonstrated EC50 values against SARS-CoV-2 (0.13 µM), DENV2 (1.4 µM), VEEV (1.4 µM), EBOV (5 µM), and MARV (7.8 µM) enable a single chemical probe to serve as a positive control or starting point for host-directed antiviral discovery programs targeting Flaviviridae, Togaviridae, Filoviridae, and Coronaviridae [1]. This breadth of coverage cannot be replicated by single-target PIKfyve inhibitors such as apilimod or YM-201636.

PIP4K2C Roles in Viral Life Cycle

The extended temporal window of RMC-113's antiviral activity (effective up to 8 h post-infection vs. apilimod's ~2 h window) makes it the preferred chemical probe for time-of-addition experiments designed to map PIP4K2C's roles in SARS-CoV-2 RNA replication and assembly/egress, distinct from PIKfyve's entry-only function [2]. Researchers studying host factor dependencies across the full viral life cycle should procure RMC-113 rather than single-target inhibitors to avoid missing post-entry phenotypes.

Long-Term Viral Resistance Studies

RMC-113's high genetic barrier to resistance—zero phenotypic resistance over nine serial passages—makes it an essential tool for experiments requiring sustained selective pressure without the confounding emergence of resistant quasi-species [3]. This property is particularly valuable for studies comparing host-directed vs. direct-acting antiviral resistance kinetics, where standard DAAs typically select for resistance within 3–5 passages.

Autophagy-Dependent Host-Pathogen Studies

RMC-113 is the only validated dual PIP4K2C/PIKfyve inhibitor with quantified autophagic flux restoration activity in human adult lung organoids (ALOs), a physiologically relevant ex vivo model [4]. For researchers investigating SARS-CoV-2-induced autophagic flux impairment or the role of PIP4K2C–nsp6 interactions in autophagy regulation, RMC-113 provides a uniquely validated chemical probe with EC50 = 0.15 µM and CC50 > 10 µM in ALOs, offering a >66-fold selectivity window.

Application
Selection Property
Validation Focus
Broad-spectrum antiviral screening
Pan-viral coverage across RNA virus families
Multi-family endpoint profiling
Viral life-cycle mapping
Extended temporal intervention window
Post-entry replication and egress endpoints
Long-term resistance studies
High genetic barrier to resistance
Serial passage without resistance emergence
Autophagy–host-pathogen research
Autophagic flux restoration capability
Autolysosome/autophagosome ratio in infected models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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